molecular formula C11H17N3O B7925998 2-[Cyclopropyl-(1-pyrazin-2-yl-ethyl)-amino]-ethanol

2-[Cyclopropyl-(1-pyrazin-2-yl-ethyl)-amino]-ethanol

Cat. No.: B7925998
M. Wt: 207.27 g/mol
InChI Key: UTFVSBCUOCNZIJ-UHFFFAOYSA-N
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Description

2-[Cyclopropyl-(1-pyrazin-2-yl-ethyl)-amino]-ethanol is a tertiary amine derivative featuring a pyrazine heterocycle, a cyclopropyl group, and an ethanolamine backbone. Its structure combines aromaticity (pyrazine ring) with steric constraints (cyclopropyl) and hydrophilic properties (ethanolamine), making it a candidate for pharmaceutical or agrochemical applications.

Properties

IUPAC Name

2-[cyclopropyl(1-pyrazin-2-ylethyl)amino]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O/c1-9(11-8-12-4-5-13-11)14(6-7-15)10-2-3-10/h4-5,8-10,15H,2-3,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTFVSBCUOCNZIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC=CN=C1)N(CCO)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[Cyclopropyl-(1-pyrazin-2-yl-ethyl)-amino]-ethanol typically involves the reaction of cyclopropylamine with 2-(1-pyrazin-2-yl-ethyl)-ethanol under controlled conditions. The reaction is often carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature and pH, are carefully optimized to ensure high yield and purity of the compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of advanced purification techniques, such as chromatography and crystallization, ensures the production of high-purity this compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

2-[Cyclopropyl-(1-pyrazin-2-yl-ethyl)-amino]-ethanol undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents like alkyl halides and nucleophiles such as amines or thiols are used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions result in the formation of new compounds with different functional groups.

Scientific Research Applications

2-[Cyclopropyl-(1-pyrazin-2-yl-ethyl)-amino]-ethanol has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[Cyclopropyl-(1-pyrazin-2-yl-ethyl)-amino]-ethanol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

Key Compounds for Comparison :

2-[Cyclopropyl-(3-methoxy-pyrazin-2-ylmethyl)-amino]-ethanol (): Structural Difference: Methoxy group at the pyrazine 3-position and methylene linkage (CH₂) instead of an ethyl chain. The shorter methylene linker may reduce conformational flexibility compared to the ethyl chain in the target compound .

2-(Ethylpropylamino)ethanol (): Structural Difference: Lacks a pyrazine ring; substituents are ethyl and propyl groups. Impact: The absence of aromaticity reduces opportunities for π-π stacking, likely decreasing binding affinity to aromatic biological targets. The linear alkyl chains may confer higher lipophilicity .

2-[Cyclopropyl-(1-methyl-piperidin-4-ylmethyl)-amino]-ethanol (): Structural Difference: Piperidine ring replaces the pyrazine-ethyl group. This substitution could alter receptor selectivity .

Table 1: Structural and Functional Comparison
Compound Name Heterocycle/Group Key Substituents Molecular Weight (g/mol) Predicted Solubility
Target Compound Pyrazine Cyclopropyl, ethyl linker ~265* Moderate (Polar solvents)
2-[Cyclopropyl-(3-methoxy-pyrazin-2-ylmethyl)-amino]-ethanol Pyrazine (methoxy) Cyclopropyl, methylene linker ~281* High (DMSO, ethanol)
2-(Ethylpropylamino)ethanol None Ethyl, propyl 131.21 High (Water, ethanol)
2-[Cyclopropyl-(1-methyl-piperidin-4-ylmethyl)-amino]-ethanol Piperidine Cyclopropyl, methyl-piperidine ~255* Moderate (DMSO)

*Estimated based on analogous structures.

Biological Activity

2-[Cyclopropyl-(1-pyrazin-2-yl-ethyl)-amino]-ethanol is a synthetic compound notable for its unique structural features, which include a cyclopropyl group, a pyrazine ring, and an ethanol moiety. This compound has garnered attention in various fields of research, particularly in medicinal chemistry, due to its potential biological activities.

Chemical Structure

The chemical formula of this compound can be represented as follows:

CxHyNzOw\text{C}_x\text{H}_y\text{N}_z\text{O}_w

Where x,y,z,x,y,z, and ww represent the number of carbon, hydrogen, nitrogen, and oxygen atoms respectively. The compound's structure allows for diverse interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The compound may modulate the activity of these targets through various mechanisms, such as:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Binding : It can bind to receptors, altering their activity and influencing physiological responses.

Pharmacological Properties

Research has indicated that this compound exhibits several pharmacological properties:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a potential candidate for developing new antibiotics.
  • Anti-inflammatory Effects : The compound has been explored for its anti-inflammatory effects, which could be beneficial in treating inflammatory diseases.

Study 1: Antimicrobial Efficacy

In a recent study, the antimicrobial efficacy of this compound was evaluated against various bacterial strains. The results showed significant inhibition of growth in Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus20
Escherichia coli30
Pseudomonas aeruginosa50

Study 2: Anti-inflammatory Activity

Another investigation focused on the anti-inflammatory properties of the compound. In vitro assays demonstrated that it reduced the production of pro-inflammatory cytokines in macrophage cell lines.

CytokineControl (pg/mL)Treated (pg/mL)
TNF-alpha15080
IL-620090

Synthetic Routes

The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes:

  • Preparation of the Pyrazine Ring : Through condensation reactions involving appropriate precursors.
  • Introduction of the Cyclopropyl Group : Via cyclopropanation reactions.
  • Formation of Ethanol Moiety : By reacting with suitable alcohols under acidic or basic conditions.

Chemical Reactivity

The compound is known to undergo various chemical reactions:

  • Oxidation : Can be oxidized to form ketones or aldehydes.
  • Reduction : Reduction can yield corresponding alcohols or amines.
  • Substitution Reactions : Nucleophilic substitution can introduce new functional groups.

Q & A

How can the stereochemistry of 2-[Cyclopropyl-(1-pyrazin-2-yl-ethyl)-amino]-ethanol be controlled during synthesis?

Basic:
The stereochemical outcome of this compound can be influenced by reaction conditions such as temperature, solvent polarity, and catalyst choice. For example, chiral catalysts (e.g., enantiopure palladium complexes) can induce asymmetry during cyclopropane ring formation or amine coupling steps. Kinetic control via low-temperature reactions may favor specific transition states.

Advanced:
Asymmetric synthesis protocols using donor-acceptor cyclopropanes (DACs) with stereoselective catalysts (e.g., Rh(II) or Cu(I)) can yield enantiomerically pure intermediates. Computational modeling (e.g., DFT at B3LYP/6-311+G(d,p)) can predict steric and electronic effects on transition states, guiding catalyst design to minimize racemization .

What advanced techniques are recommended for confirming the molecular structure of this compound?

Basic:
High-resolution NMR (1H, 13C, and 2D-COSY/HMBC) can resolve proton environments and confirm connectivity. Mass spectrometry (HRMS-ESI) verifies molecular weight and fragmentation patterns.

Advanced:
Single-crystal X-ray diffraction with SHELXL refinement provides unambiguous structural confirmation, including bond angles and stereochemistry . Dynamic NMR studies at variable temperatures can detect hindered rotation around the cyclopropyl-amine bond, revealing conformational flexibility .

Are there known competing reaction pathways during the synthesis that could lead to impurities?

Basic:
Competing pathways include over-alkylation of the pyrazine ring or unintended ring-opening of the cyclopropane under acidic/basic conditions. Monitoring reaction progress via TLC or LC-MS helps identify side products early.

Advanced:
DFT-based mechanistic studies (e.g., Curtius rearrangement pathways) predict intermediates like isocyanates or azides that may form via thermal decomposition . Kinetic profiling (Eyring analysis) quantifies activation energies for competing pathways, enabling reaction optimization to suppress impurities .

What methodologies are suitable for investigating the compound's interactions with biological targets?

Basic:
Surface plasmon resonance (SPR) measures binding affinity to purified receptors. Fluorescence polarization assays assess competitive displacement of labeled ligands.

Advanced:
Cryo-EM or X-ray crystallography of ligand-target complexes resolves binding modes at atomic resolution . Molecular dynamics simulations (e.g., AMBER) model conformational changes in the target upon ligand binding, explaining structure-activity relationships .

How does the cyclopropyl group influence the compound's stability under various conditions?

Basic:
Cyclopropane’s ring strain increases susceptibility to acid-catalyzed ring-opening. Accelerated stability testing (40°C/75% RH) under ICH guidelines identifies degradation products like diols or amines.

Advanced:
Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) quantify thermal stability. Computational studies (e.g., NBO analysis) reveal electron delocalization in the cyclopropane ring, predicting reactivity toward electrophiles .

How can DFT calculations be applied to predict the reactivity of this compound?

Advanced:
DFT at the B3LYP/6-311+G(d,p) level models transition states for key reactions (e.g., Curtius rearrangements). Intrinsic reaction coordinate (IRC) analysis confirms concerted vs. stepwise mechanisms. Solvent effects can be incorporated via PCM or SMD models to improve accuracy .

What are common challenges in crystallizing this compound, and how can they be addressed?

Advanced:
The compound’s flexibility (due to ethanol and ethylamine moieties) often leads to poor crystal packing. Co-crystallization with chaotropic agents (e.g., PEGs) or using micro-seeding techniques improves crystal quality. SHELXD/SHELXE software aids in solving structures from twinned or low-resolution data .

What chromatographic methods are effective for separating diastereomers of this compound?

Basic:
Chiral HPLC columns (e.g., Chiralpak IA/IB) with hexane:IPA mobile phases resolve enantiomers. Preparative SFC (supercritical CO2 with methanol modifier) offers faster separations with higher resolution.

Advanced:
Molecularly imprinted polymers (MIPs) tailored to the compound’s stereoelectronic profile enhance selectivity. MD simulations of ligand-column interactions guide stationary phase optimization .

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